molecular formula C17H20N2O3S B5882533 N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-naphthalenesulfonamide

N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-naphthalenesulfonamide

Cat. No. B5882533
M. Wt: 332.4 g/mol
InChI Key: ULFJKHKKWOCUDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of naphthalene derivatives, such as N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-naphthalenesulfonamide, often involves multi-step chemical reactions. For instance, acylation and subsequent reactions with diethylamine can lead to various naphthalenesulfonamide derivatives (Katritzky et al., 1993). Another approach involves the reaction of 1-naphthalenethiol through a series of steps including sulfonation and ammonia treatment to yield sulfonamide derivatives, demonstrating the complexity and versatility of synthetic pathways (Daub & Whaley, 1976).

Molecular Structure Analysis

The molecular structure of this compound and related compounds has been extensively studied, revealing detailed information about their conformations and interactions. For example, studies on N-[2-(Pyridin-2-yl)ethyl]-derivatives of sulfonamide have shown diverse molecular conformations influenced by the presence of substituents, highlighting the significance of molecular geometry in determining the compound's properties and interactions (Jacobs et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving naphthalenesulfonamide derivatives can lead to a variety of products, depending on the reactants and conditions. For instance, reactions with aromatic aldehydes and amines under specific catalysts produce complex derivatives, showcasing the compound's reactivity and potential for creating diverse chemical entities (Anary‐Abbasinejad et al., 2009).

Physical Properties Analysis

The physical properties of naphthalenesulfonamides, including solubility in various solvents, are crucial for their practical applications. Research on the solubility of naphthalene and its derivatives in different solvents provides valuable data for understanding and predicting the behavior of these compounds in various environments (Li et al., 2008).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity, stability, and interaction with other molecules, are defined by its molecular structure. Studies on related compounds demonstrate the impact of structural modifications on chemical behavior, offering insights into the design and synthesis of new derivatives with desired properties (Hidaka et al., 1984).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many sulfonamides act as inhibitors of enzymes, but without specific information, it’s difficult to predict the exact mechanism .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

Future research could involve studying the biological activity of this compound, optimizing its structure for better activity or selectivity, or investigating its mechanism of action .

properties

IUPAC Name

N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-18(13-17(20)19-10-4-5-11-19)23(21,22)16-9-8-14-6-2-3-7-15(14)12-16/h2-3,6-9,12H,4-5,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFJKHKKWOCUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCCC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789730
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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